molecular formula C11H14O3 B12008801 1-Phenoxypropan-2-yl acetate CAS No. 5413-56-9

1-Phenoxypropan-2-yl acetate

Cat. No.: B12008801
CAS No.: 5413-56-9
M. Wt: 194.23 g/mol
InChI Key: QWWTXMUURQLKOT-UHFFFAOYSA-N
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Description

1-Phenoxypropan-2-yl acetate is an organic ester characterized by a phenoxy group (-O-C₆H₅) attached to the 1-position of a propan-2-yl backbone and an acetylated hydroxyl group at the 2-position. Its molecular formula is C₁₁H₁₄O₃, though discrepancies in nomenclature and structural interpretation may arise due to similarities with compounds like 1-Phenylpropan-2-yl acetate (C₁₁H₁₄O₂) . The phenoxy group confers aromatic stability, while the acetate moiety enhances solubility and reactivity. This compound is primarily utilized in organic synthesis, pharmaceuticals, and industrial applications due to its balanced lipophilicity and functional versatility.

Properties

CAS No.

5413-56-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenoxypropan-2-yl acetate

InChI

InChI=1S/C11H14O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

QWWTXMUURQLKOT-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

1-Phenoxypropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with propylene oxide, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Optimization of Water Content

Water content in organic solvents critically influenced reaction efficiency:

  • ArRmut11ATA activity peaked at 1% v/v water in ethyl acetate, achieving 58% yield in batch mode .

  • CALB activity decreased by >50% with >1% v/v water, necessitating strict solvent drying for the acylation step .

Synthetic Routes to 1-Phenoxypropan-2-one Precursor

1-Phenoxypropan-2-one, a key precursor, was synthesized via nucleophilic substitution :

  • Conditions : Phenol, α-chloroacetone, KI, K₂CO₃ in dry acetone at 60°C.

  • Yield : 87.9% for 1-phenoxypropan-2-one .

Mechanism :

Phenol+α chloroacetoneK2CO31 phenoxypropan 2 one+HCl\text{Phenol}+\alpha \text{ chloroacetone}\xrightarrow{\text{K}_2\text{CO}_3}\text{1 phenoxypropan 2 one}+\text{HCl}

Continuous Flow vs. Batch Performance

The flow system outperformed batch conditions significantly:

  • Productivity : 3.4× higher in flow (9.6 vs. 2.8 mg·g⁻¹·h⁻¹) .

  • Stability : Immobilized enzymes retained >50% activity after 11 days in flow, whereas batch reactions lost 80% activity after four cycles .

Byproduct Analysis

An unidentified byproduct (N-isopropyl-1-phenoxypropan-2-imine) formed during the cascade, detected via GC-MS and NMR. Its presence did not affect enantioselectivity but highlighted the need for further reaction optimization .

Environmental Metrics

The process’s environmental impact was quantified using the E-factor:

ComponentE-Factor (kg/kg)
Ethyl acetate112.20
Isopropylamine1.64
Enzyme supports0.62
Total 117.50

Scientific Research Applications

Chemical Properties and Structure

1-Phenoxypropan-2-yl acetate features a propan-2-yl group attached to a phenoxy group and an acetate functional group. This structure contributes to its unique reactivity and potential applications in synthetic organic chemistry and biochemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the introduction of functional groups into complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces functional groupsPotassium permanganate, chromium trioxide
ReductionRemoves oxygen-containing groupsLithium aluminum hydride, sodium borohydride
SubstitutionIntroduces new substituents onto aromatic ringsHalogenating agents, nucleophiles

Biocatalysis

Recent studies have highlighted the use of this compound in biocatalytic processes. For example, it has been utilized in enzyme-catalyzed reactions involving amine transaminases and lipases for the synthesis of chiral amines. These reactions demonstrate high selectivity and efficiency, making them valuable for pharmaceutical applications .

Case Study: Enzyme-Catalyzed Reactions

  • Enzymes Used : Amine transaminase (ArRmut11ATA) and lipase (CALB)
  • Conditions : Aqueous media with varying water contents
  • Results : High conversion rates observed with immobilized catalysts .

Medicinal Chemistry

The compound's unique structure positions it as a candidate for further investigation in medicinal chemistry. Its potential interactions with biological targets could lead to the development of new therapeutic agents. Research is ongoing to explore its efficacy against various diseases through mechanisms such as signal transduction modulation and gene expression regulation .

This compound exhibits potential biological activities that warrant further exploration:

  • Signal Transduction : Modulation of cellular communication pathways.
  • Gene Expression : Influence on transcription factors and gene regulation.
  • Metabolic Processes : Impact on metabolic pathways related to energy production.

Mechanism of Action

The mechanism of action of 1-Phenoxypropan-2-yl acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The acetate group can undergo hydrolysis, releasing acetic acid and phenoxypropanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-Phenoxypropan-2-yl acetate and analogous compounds:

Compound Name Molecular Formula Key Substituents Unique Features/Applications
This compound C₁₁H₁₄O₃ Phenoxy (-O-C₆H₅), acetate High aromatic interaction potential; used in drug intermediates
1-(Benzyloxy)propan-2-yl acetate C₁₂H₁₆O₃ Benzyloxy (-O-CH₂-C₆H₅), acetate Increased lipophilicity; applications in polymer chemistry
1-Methoxypropan-2-yl phenylacetate C₁₂H₁₆O₃ Methoxy (-OCH₃), phenylacetate Enhanced metabolic stability; used in fragrance synthesis
Phenylacetone C₉H₁₀O Phenyl, ketone Precursor for amphetamines; lacks ester functionality
2-Propanone,1-(acetyloxy)-1-phenyl C₁₁H₁₂O₃ Acetoxy, ketone Dual functional groups; intermediate in specialty chemicals

Key Differentiators and Uniqueness

This compound distinguishes itself through:

  • Dual Reactivity: The phenoxy group participates in electrophilic substitutions, while the acetate enables esterification or transesterification reactions.
  • Biological Compatibility: Balances lipophilicity (from phenoxy) and hydrophilicity (from acetate), enhancing drug delivery efficiency compared to analogs like 1-Methoxypropan-2-yl phenylacetate .

Biological Activity

1-Phenoxypropan-2-yl acetate is an organic compound that belongs to the class of esters. It is synthesized from the reaction of 1-phenoxypropan-2-ol and acetic acid, and its molecular formula is C12H16O3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 5413-62-7
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(=O)OCC(C)C1=CC=CC=C1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release 1-phenoxypropan-2-ol, which may then interact with enzymes or receptors in biological systems. The specific molecular targets and pathways depend on the context of its application, whether in drug synthesis or as a biochemical probe.

Antimicrobial Activity

Research indicates that esters similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .

Synthesis and Applications

In a recent study, researchers optimized the synthesis of (R)-N-(1-phenoxypropan-2-yl)acetamide using immobilized enzymes. The results indicated that varying water content during reactions significantly influenced conversion rates, suggesting that this compound could be a valuable intermediate in enzymatic processes .

Comparative Studies

Comparative analyses with similar compounds such as 1-Phenoxypropan-2-yl propanoate highlight differences in reactivity and biological activity due to variations in ester groups. Such studies are crucial for understanding how structural modifications can enhance or diminish biological efficacy.

Comparison of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
1-Phenoxypropan-2-y acetateAntimicrobialNot directly studied
N-(3-cyanothiophen-2-yl)-2-phenoacetamideα-glucosidase inhibitor2.11
Acarboseα-glucosidase inhibitor327.0

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Phenoxypropan-2-yl acetate with high purity?

  • Methodology : The compound can be synthesized via esterification of 1-Phenoxypropan-2-ol (CAS 770-35-4) using acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). Purification is achieved through fractional distillation or column chromatography. Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
  • Key Data :

PrecursorReagentCatalystPurity Validation Method
1-Phenoxypropan-2-olAcetic anhydrideH₂SO₄GC-MS, ¹H/¹³C NMR

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify ester carbonyl (δ ~170-175 ppm) and phenoxy group signals (δ ~6.5-7.5 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl ether C-O-C stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 218.29 (C₁₁H₂₂O₄) .

Q. What factors influence the stability of this compound in experimental settings?

  • Critical Factors :

  • Storage : Store at -20°C in inert solvents (e.g., methyl acetate) to prevent hydrolysis .
  • Light Exposure : Protect from UV light to avoid photodegradation of the phenoxy group .
  • Moisture Control : Use anhydrous conditions during reactions to minimize ester hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?

  • Methodology :

  • Controlled Experiments : Vary solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids like FeCl₃) to assess reaction pathways .
  • Analytical Validation : Use HPLC or GC-MS to quantify byproducts and validate kinetic models .
    • Example : FeCl₃ may catalyze electrophilic substitutions in aromatic rings but not ester hydrolysis, requiring careful mechanistic interpretation .

Q. What computational methods predict the interaction of this compound with lipid bilayers?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model membrane penetration using software like GROMACS, focusing on ester-lipid van der Waals interactions .
  • Docking Studies : Predict binding affinities to membrane proteins using AutoDock Vina .
    • Key Insight : The phenoxy group may anchor the compound to hydrophobic lipid regions, while the acetate enhances solubility in aqueous phases .

Q. How does this compound behave under oxidative stress conditions?

  • Experimental Design :

  • Oxidizing Agents : Expose to H₂O₂ or Fenton reagents to simulate oxidative degradation .
  • Analysis : Track degradation products via LC-MS and compare with computational predictions (e.g., DFT calculations for radical intermediates) .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of steric hindrance in the phenoxy group during nucleophilic attacks .
  • Biological Interactions : Investigate the compound’s impact on membrane fluidity using fluorescence anisotropy .
  • Environmental Fate : Develop LC-MS/MS protocols to detect trace degradation products in ecological samples .

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